molecular formula C11H18O2 B1592276 1-Ethylcyclopentyl methacrylate CAS No. 266308-58-1

1-Ethylcyclopentyl methacrylate

Cat. No. B1592276
M. Wt: 182.26 g/mol
InChI Key: FMEBJQQRPGHVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722825B2

Procedure details

A photoresist polymer for use in the lithographic evaluations (below) is prepared according to the following procedure. A solution of 1-isopropyl-adamantanyl methacrylate (IAM) (20 mmol), 1-ethylcyclopentyl methacrylate (ECPMA) (20 mmol), 2-oxo-tetrahydro-furan-3-yl methacrylate (α-GBLMA) (30 mmol), 3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8(or 9)-yl methacrylate (ODOTMA) (20 mmol), and 3-hydroxy-adamantanyl methacrylate (HAMA) (10 mmol) dissolved in 30 g of tetrahydrofuran (THF) is degassed by bubbling with nitrogen and charged to a 500 ml flask equipped with a condenser, nitrogen inlet and mechanical stirrer along with an additional 10 g of degassed THF. The solution is brought to reflux, and 5 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF and charged in to the flask. The polymerization mixture is then stirred for about 4 hours at reflux, after which time the reaction is diluted with 5 g of THF and the polymerization mixture cooled to room temperature. The polymer is precipitated by addition to 1.0 L of isopropanol, collected by filtration, re-precipitated by dissolving in 50 g THF and addition to another 1.0 L isopropanol, and collected and dried under vacuum at 45° C. for 48 h. to yield photoresist polymer poly(IAM/ECPMA/α-GBLMA/ODOTMA/HAMA). Mw=9,000.
Name
1-isopropyl-adamantanyl methacrylate
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH:7]1[CH:14]2[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:16][C:8]1([CH:17]([CH3:19])[CH3:18])[CH2:9]3)[CH2:13]2)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:20]([O:25][C:26]1([CH2:31][CH3:32])[CH2:30][CH2:29][CH2:28][CH2:27]1)(=[O:24])[C:21]([CH3:23])=[CH2:22].C(OC1CCOC1=O)(=O)C(C)=C.[C:45]([O:50][C:51]12[CH2:60][CH:55]3[CH2:56][CH:57]([CH2:59][C:53]([OH:61])([CH2:54]3)[CH2:52]1)[CH2:58]2)(=[O:49])[C:46]([CH3:48])=[CH2:47]>O1CCCC1>[C:1]([O:6][CH:7]1[CH:14]2[CH2:13][CH:12]3[CH2:11][CH:10]([CH2:9][C:8]1([CH:17]([CH3:19])[CH3:18])[CH2:16]3)[CH2:15]2)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:20]([O:25][C:26]1([CH2:31][CH3:32])[CH2:30][CH2:29][CH2:28][CH2:27]1)(=[O:24])[C:21]([CH3:23])=[CH2:22].[C:45]([O:50][C:51]12[CH2:58][CH:57]3[CH2:56][CH:55]([CH2:54][C:53]([OH:61])([CH2:59]3)[CH2:52]1)[CH2:60]2)(=[O:49])[C:46]([CH3:48])=[CH2:47] |f:5.6|

Inputs

Step One
Name
1-isopropyl-adamantanyl methacrylate
Quantity
20 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1C2(CC3CC(CC1C3)C2)C(C)C
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1(CCCC1)CC
Name
Quantity
30 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1C(OCC1)=O
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O
Name
Quantity
30 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The polymerization mixture is then stirred for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A photoresist polymer for use in the lithographic evaluations (below) is prepared
CUSTOM
Type
CUSTOM
Details
is degassed
CUSTOM
Type
CUSTOM
Details
by bubbling with nitrogen
ADDITION
Type
ADDITION
Details
charged to a 500 ml flask
CUSTOM
Type
CUSTOM
Details
equipped with a condenser, nitrogen inlet and mechanical stirrer along with an additional 10 g of degassed THF
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISSOLUTION
Type
DISSOLUTION
Details
5 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF
ADDITION
Type
ADDITION
Details
charged in to the flask
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
after which time the reaction is diluted with 5 g of THF
CUSTOM
Type
CUSTOM
Details
The polymer is precipitated by addition to 1.0 L of isopropanol
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
re-precipitated
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in 50 g THF
ADDITION
Type
ADDITION
Details
addition to another 1.0 L isopropanol
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 45° C. for 48 h.
Duration
48 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1C2(CC3CC(CC1C3)C2)C(C)C.C(C(=C)C)(=O)OC1(CCCC1)CC
Name
Type
product
Smiles
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.